molecular formula C23H24BN3O4S2 B13328146 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thiazolyl)-

1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thiazolyl)-

Cat. No.: B13328146
M. Wt: 481.4 g/mol
InChI Key: DLJXFUTTYWXQMP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thiazolyl)- is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential applications in targeting specific biological pathways, particularly in cancer therapy. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, a sulfonyl group attached to a methylphenyl ring, a dioxaborolan group, and a thiazolyl group, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thiazolyl)- typically involves several steps, including the formation of the pyrrolo[2,3-b]pyridine core, the introduction of the sulfonyl group, and the attachment of the dioxaborolan and thiazolyl groups. The synthetic routes often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thiazolyl)- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is crucial in cancer therapy . It has shown potent activities against FGFR1, 2, and 3, making it a promising candidate for further development in cancer treatment.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. As an FGFR inhibitor, it binds to the FGFRs and inhibits their signaling pathways, which are often abnormally activated in various types of tumors. By blocking these pathways, the compound can inhibit tumor cell proliferation, migration, and invasion, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

When compared to other similar compounds, 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thiazolyl)- stands out due to its unique combination of functional groups and its potent activity against FGFRs. Similar compounds may include other pyrrolo[2,3-b]pyridine derivatives with different substituents, but this particular compound’s structure provides a distinct advantage in terms of its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C23H24BN3O4S2

Molecular Weight

481.4 g/mol

IUPAC Name

2-[1-(4-methylphenyl)sulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole

InChI

InChI=1S/C23H24BN3O4S2/c1-15-6-8-17(9-7-15)33(28,29)27-14-19(21-25-10-11-32-21)18-12-16(13-26-20(18)27)24-30-22(2,3)23(4,5)31-24/h6-14H,1-5H3

InChI Key

DLJXFUTTYWXQMP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3C4=NC=CS4)S(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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